An In-depth Technical Guide to 2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine: Structure, Properties, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential therapeutic applications of 2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine. As this molecule represents a novel chemical entity with limited direct characterization in publicly available literature, this document synthesizes predictive data with established knowledge from structurally related compounds to offer valuable insights for its further investigation and development.
Introduction and Rationale
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. When combined with other pharmacologically relevant moieties, such as the strained azetidine ring and flexible ether linkages, novel compounds with potentially unique biological activities can be generated.
2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine incorporates several key structural features that suggest its potential as a modulator of central nervous system (CNS) targets. The methoxypyridine group is present in various biologically active molecules, while the azetidine moiety is a recognized pharmacophore in ligands for nicotinic and muscarinic acetylcholine receptors.[2][3] This guide will explore the predicted properties of this compound, propose a viable synthetic route, and discuss its potential as a therapeutic agent.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine is characterized by a 6-methoxypyridine ring linked at the 2-position through a methylene ether to the 3-position of an azetidine ring.
Molecular Formula: C₁₀H₁₄N₂O₂
Molecular Weight: 194.23 g/mol
The predicted physicochemical properties of this compound are summarized in the table below. These values are estimated using computational models and by comparison with structurally similar molecules.[4][5]
| Property | Predicted Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 43.38 Ų | Influences membrane permeability and oral bioavailability. |
| logP (Octanol-Water Partition Coefficient) | 0.95 | Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The secondary amine in the azetidine ring can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 4 | The pyridine nitrogen, ether oxygen, methoxy oxygen, and azetidine nitrogen can act as hydrogen bond acceptors. |
| Rotatable Bonds | 4 | Provides conformational flexibility, which can be crucial for receptor binding. |
Proposed Synthesis Pathway
A plausible synthetic route for 2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine is outlined below. This proposed pathway is based on established synthetic methodologies for similar pyridine and azetidine derivatives.[6][7]
Experimental Protocol: Synthesis of 2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine
Step 1: Synthesis of 2-(chloromethyl)-6-methoxypyridine
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To a solution of 2-hydroxymethyl-6-methoxypyridine in dichloromethane, add thionyl chloride dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 2 hours.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(chloromethyl)-6-methoxypyridine.
Step 2: Synthesis of N-Boc-3-hydroxyazetidine
This intermediate can be synthesized from epichlorohydrin and benzylamine, followed by Boc protection and subsequent debenzylation.
Step 3: Williamson Ether Synthesis
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To a solution of N-Boc-3-hydroxyazetidine in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
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Add a solution of 2-(chloromethyl)-6-methoxypyridine in DMF and stir the reaction mixture at 60 °C for 12 hours.
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Cool the reaction to room temperature and quench with water.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain N-Boc-2-((azetidin-3-yloxy)methyl)-6-methoxypyridine.
Step 4: Deprotection
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Dissolve the product from Step 3 in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1).
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Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, 2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine.
Visualization of the Proposed Synthesis
Caption: Potential cholinergic signaling pathways modulated by the target compound.
Conclusion and Future Directions
2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine represents a promising, yet underexplored, chemical entity. Based on structural analysis and comparison with known bioactive molecules, it is predicted to possess favorable physicochemical properties for a CNS drug candidate and to modulate cholinergic receptors.
Future research should focus on the following areas:
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Chemical Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, IR).
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In Vitro Pharmacological Profiling: The affinity and functional activity of the compound should be assessed at a panel of muscarinic and nicotinic receptor subtypes.
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In Vivo Efficacy Studies: Following promising in vitro results, the compound should be evaluated in relevant animal models of cognitive impairment, depression, or nicotine dependence.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will be crucial to optimize potency, selectivity, and pharmacokinetic properties.
This technical guide provides a solid foundation and rationale for initiating a research program focused on 2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine, a molecule with significant potential for the development of novel therapeutics.
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